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Compound of Interest

Compound Name: 3-Formylbenzamide

Cat. No.: B138454

Introduction

3-Formylbenzamide, also known as 3-carbamoylbenzaldehyde, is an organic compound with
the chemical formula CsHzNO2 and a molecular weight of 149.15 g/mol .[1] This bifunctional
molecule, incorporating both an aldehyde and a primary amide group on a benzene ring,
serves as a versatile building block in medicinal chemistry and materials science. Its potential
applications in the synthesis of novel therapeutic agents and functional polymers necessitate a
thorough understanding of its structural and electronic properties. Spectroscopic techniques
such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic
Resonance (NMR) Spectroscopy are indispensable tools for the unambiguous identification
and characterization of 3-Formylbenzamide. This guide provides a detailed analysis of the
spectroscopic data of 3-Formylbenzamide, offering insights into its molecular structure and
fragmentation patterns, which are crucial for researchers, scientists, and professionals in drug
development.

Molecular Structure

The molecular structure of 3-Formylbenzamide is foundational to interpreting its spectroscopic
data. The molecule consists of a benzene ring substituted at the 1 and 3 positions with a
carboxamide (-CONHz2) group and a formyl (-CHO) group, respectively.

Caption: Molecular Structure of 3-Formylbenzamide.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, enabling the determination of its molecular weight and structural features.
The electron ionization (El) mass spectrum of 3-Formylbenzamide is characterized by a
distinct molecular ion peak and a series of fragment ions.

Table 1: Key Fragments in the Mass Spectrum of 3-Formylbenzamide

miz Proposed Fragment Formula

149 Molecular lon [M]* [CsH7NOz]*

148 [M-H]* [CeHsNO2]*

133 [M-NHz]* [CeH502]*

121 [M-COJ* or [M-H-HCN]* [C7H502]* or [C7Hs0]*
105 [CeHaCHOJ* [C7HsO]*

77 [CeHs]* [CeHs]*

Interpretation of the Fragmentation Pattern:

The fragmentation of 3-Formylbenzamide under electron ionization begins with the removal of
an electron to form the molecular ion at m/z 149. The primary fragmentation pathways involve
the loss of small, stable neutral molecules from the functional groups.

o Loss of a Hydrogen Radical: A peak at m/z 148 indicates the loss of a hydrogen radical,

likely from the aldehyde group.

e Loss of the Amino Group: The cleavage of the C-N bond in the amide group results in the
loss of an amino radical (*NHz), leading to a prominent peak at m/z 133.

o Decarbonylation: The loss of a neutral carbon monoxide (CO) molecule from the aldehyde

group can lead to a fragment at m/z 121.
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o Formation of the Benzoyl Cation: A significant peak at m/z 105 corresponds to the benzoyl
cation, formed by the cleavage of the C-C bond between the aromatic ring and the amide
group, followed by the loss of the amide functionality.

o Formation of the Phenyl Cation: Subsequent loss of another CO molecule from the benzoyl
cation results in the formation of the phenyl cation at m/z 77.

[CsH7NO2]*
m/z = 149

[CsHeNO2]* [CsHsO2]* [C7Hs02]*
m/z = 148 m/z = 133 m/z = 121

[C7Hs0]*
m/z = 105

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway of 3-Formylbenzamide.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 3-Formylbenzamide will exhibit characteristic absorption bands
corresponding to the vibrations of its constituent bonds. While an experimental spectrum for 3-
Formylbenzamide is not readily available in public databases, the expected absorptions can
be reliably predicted based on data from analogous compounds and established correlation
tables.[2][3]
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Table 2: Predicted IR Absorption Bands for 3-Formylbenzamide

Wavenumber (cm~?) Vibration Type Functional Group

N-H stretch (asymmetric and

3350-3150 symmetric) Primary Amide

~3050 C-H stretch Aromatic

~2850, ~2750 C-H stretch (Fermi doublet) Aldehyde

~1700 C=0 stretch Aldehyde

~1660 C=0 stretch (Amide | band) Primary Amide

~1620 N-H bend (Amide Il band) Primary Amide

1600-1450 C=C stretch Aromatic Ring

900-675 C-H out-of-plane bend Aromatic (meta-substitution)

Interpretation of the IR Spectrum:

e Amide Group: The primary amide will show two distinct N-H stretching bands in the region of
3350-3150 cm~1. The strong carbonyl absorption (Amide 1) is expected around 1660 cm™1,
and the N-H bending vibration (Amide II) around 1620 cm~1.

o Aldehyde Group: The aldehyde C-H stretch typically appears as a pair of weak to medium
bands (a Fermi doublet) around 2850 cm~t and 2750 cm~*. The aldehyde carbonyl (C=0)
stretch is expected to be a strong band around 1700 cm~1.

e Aromatic Ring: The aromatic C-H stretching vibrations will be observed just above 3000
cm~*. The C=C stretching vibrations within the ring will give rise to several bands in the
1600-1450 cm~1 region. The substitution pattern on the benzene ring can be inferred from
the C-H out-of-plane bending vibrations in the 900-675 cm~1 region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The following are predicted *H and *3C NMR spectra for 3-Formylbenzamide, which
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are invaluable for its structural elucidation. These predictions are based on computational
algorithms that are widely used in chemical research.[4][5][6]

'H NMR Spectroscopy (Predicted)

The *H NMR spectrum of 3-Formylbenzamide is expected to show distinct signals for the
aldehyde proton, the amide protons, and the four aromatic protons.

Table 3: Predicted *H NMR Chemical Shifts and Coupling Constants for 3-Formylbenzamide

ST Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, Hz)

CHO ~10.1 Singlet

CONH:2 ~7.8 and ~7.6 Broad Singlets

Ar-H ~8.3 Singlet

Ar-H ~8.1 Doublet ~7.8

Ar-H ~8.0 Doublet ~7.8

Ar-H ~7.6 Triplet ~7.8

Interpretation of the tH NMR Spectrum:

o Aldehyde Proton: The proton of the formyl group is highly deshielded and is expected to
appear as a singlet far downfield, around 10.1 ppm.

o Amide Protons: The two protons of the primary amide group are typically observed as two
separate broad singlets due to restricted rotation around the C-N bond and exchange with
trace amounts of water. Their chemical shifts can vary depending on the solvent and
concentration.

o Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region
(7.6-8.3 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected.
The proton situated between the two electron-withdrawing groups will be the most
deshielded.
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3C NMR Spectroscopy (Predicted)

The 13C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms
in 3-Formylbenzamide.

Table 4: Predicted 13C NMR Chemical Shifts for 3-Formylbenzamide

Carbon Predicted Chemical Shift (6, ppm)
C=0 (Aldehyde) ~192
C=0 (Amide) ~168
C (ipso to CHO) ~137
C (ipso to CONHz) ~135
C-H (Aromatic) ~134
C-H (Aromatic) ~130
C-H (Aromatic) ~129
C-H (Aromatic) ~128

Interpretation of the 3C NMR Spectrum:

o Carbonyl Carbons: The two carbonyl carbons will appear at the most downfield positions.
The aldehyde carbonyl carbon is typically more deshielded than the amide carbonyl carbon,
appearing around 192 ppm and 168 ppm, respectively.

e Aromatic Carbons: The six aromatic carbons will resonate in the range of 128-137 ppm. The
two carbons directly attached to the electron-withdrawing substituents (ipso-carbons) will
have distinct chemical shifts from the protonated aromatic carbons.

Caption: Key NMR correlations for 3-Formylbenzamide.

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data for a solid
organic compound like 3-Formylbenzamide.
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Mass Spectrometry (GC-MS):

e Prepare a dilute solution of 3-Formylbenzamide in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate).

¢ Inject a small volume (e.g., 1 pL) of the solution into a gas chromatograph (GC) coupled to a
mass spectrometer (MS).

e The compound is vaporized and separated from the solvent on the GC column.
e The separated compound enters the MS ion source, where it is ionized by electron impact.

e The resulting ions are separated by the mass analyzer according to their m/z ratio and
detected.

Infrared Spectroscopy (FT-IR):

e For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used.
Place a small amount of the solid 3-Formylbenzamide directly on the ATR crystal.

 Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
potassium bromide and pressing the mixture into a thin, transparent disk.

e Place the sample in the IR beam of an FT-IR spectrometer.
e Record the spectrum, typically in the range of 4000-400 cm~—1.
Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Dissolve a few milligrams of 3-Formylbenzamide in a suitable deuterated solvent (e.qg.,
DMSO-ds or CDCIs) in an NMR tube.

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

e Place the NMR tube in the spectrometer's magnet.

e Acquire the *H and 3C NMR spectra using appropriate pulse sequences.
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Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of 3-
Formylbenzamide. The mass spectrum confirms the molecular weight and reveals logical
fragmentation pathways. The predicted IR spectrum highlights the key functional groups, while
the predicted *H and 13C NMR spectra offer detailed insights into the molecular framework. This
collection of data serves as a valuable resource for the unambiguous identification and further
investigation of 3-Formylbenzamide in various scientific disciplines. The provided
experimental protocols offer a foundation for researchers to obtain their own high-quality
spectroscopic data for this and other similar compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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